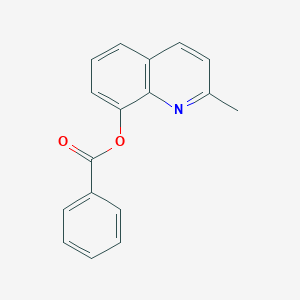

2-Methylquinolin-8-yl benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylquinolin-8-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c1-12-10-11-13-8-5-9-15(16(13)18-12)20-17(19)14-6-3-2-4-7-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWVENWANVOZBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2 Methylquinolin 8 Yl Benzoate

Direct Esterification and Acylation Approaches to 8-Quinolinyl Benzoates

The formation of the ester linkage in 2-methylquinolin-8-yl benzoate (B1203000) is a critical step, typically achieved through the reaction of an 8-hydroxyquinoline (B1678124) precursor with a benzoic acid derivative.

The direct O-acylation of 8-hydroxy-2-methylquinoline (also known as 8-hydroxyquinaldine) is a standard method for synthesizing the target compound. This reaction involves the nucleophilic attack of the hydroxyl group of 8-hydroxy-2-methylquinoline on an activated benzoic acid, such as benzoyl chloride or a benzoic acid activated with a coupling agent. The synthesis of various ester derivatives of 8-hydroxyquinoline has been reported, demonstrating the versatility of this approach. mdpi.com For instance, the general procedure for synthesizing related 7-aminoquinolin-8-yl benzoate derivatives involves the reaction of the corresponding 8-hydroxyquinoline with various substituted benzoyl chlorides. rsc.org This highlights a common and effective strategy for creating the benzoate ester linkage. The synthesis of ether and ester derivatives of 8-hydroxyquinoline has been studied to understand the effect of the O-substituent on the molecule's electronic and photophysical properties. mdpi.com

The efficiency of ester synthesis can be significantly enhanced through the optimization of reaction conditions and the use of catalytic systems. While direct acylation with acid chlorides is common, modern catalytic methods offer milder conditions and improved yields. Transition metal catalysis, particularly with palladium, copper, and nickel, is a cornerstone of modern organic synthesis for creating C-C and C-heteroatom bonds, and principles from these reactions can be applied to esterification and subsequent derivatizations. mdpi.com

For example, nickel-catalyzed systems have been developed for the oxidative decarboxylative annulation of heteroaryl carboxylates, demonstrating the utility of nickel salts like Ni(OAc)₂·4H₂O in activating carboxylic acid derivatives under specific conditions. nih.gov Similarly, palladium-catalyzed C-H arylation reactions, often directed by an 8-aminoquinoline (B160924) group, have been extensively optimized, involving Pd(OAc)₂, silver salts as oxidants, and various additives to achieve high yields. nih.gov

Photoredox catalysis represents another advanced approach. Visible-light photoredox catalysis, often employing ruthenium or iridium complexes, can facilitate single-electron transfer processes to generate reactive intermediates under exceptionally mild conditions. acs.org This has been applied to the functionalization of the pre-formed 2-methylquinolin-8-yl benzoate, indicating the compatibility of the ester with such catalytic systems. rsc.org Microwave-assisted synthesis is another technique used to accelerate organic reactions, including the formation of quinolinyl ethers, suggesting its potential applicability for optimizing esterification reactions. cem.com

| Catalytic System/Method | Key Features | Typical Application | Reference |

|---|---|---|---|

| Nickel Catalysis | Uses Ni(OAc)₂·4H₂O and AgNO₃ as an oxidant. | Oxidative decarboxylative annulation reactions. | nih.gov |

| Palladium Catalysis | Often uses Pd(OAc)₂ with a directing group (e.g., 8-aminoquinoline) and a silver salt oxidant. | C-H arylation and functionalization. | nih.gov |

| Photoredox Catalysis | Employs a photocatalyst (e.g., Eosin Y) and a light source for reaction initiation. | C-H functionalization under mild conditions. | rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, reducing reaction times. | Synthesis of quinolinyl ethers and other derivatives. | cem.com |

O-Acylation Reactions Utilizing 8-Hydroxy-2-methylquinoline and Benzoic Acid Derivatives

Precursor Synthesis and Functional Group Interconversions

The properties and final structure of the target molecule are heavily dependent on the synthesis of its key precursor, 8-hydroxy-2-methylquinoline, and the potential for its modification prior to esterification.

8-Hydroxy-2-methylquinoline is a crucial intermediate, and several methods for its synthesis have been established. chemicalbook.comchemdad.com The most common methods are variations of the Skraup reaction. scispace.com

To circumvent the use of the highly toxic crotonaldehyde (B89634), a modified procedure utilizes paraldehyde, a trimer of acetaldehyde, which is less toxic and more suitable for large-scale production. google.com This method involves dissolving o-aminophenol and o-nitrophenol in a mixed acid solution (hydrochloric and acetic acid) and slowly adding paraldehyde. google.com Other general methods for preparing the 8-hydroxyquinoline scaffold include the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. scispace.com

| Synthetic Method | Key Reactants | Key Features | Reference |

|---|---|---|---|

| Skraup Reaction | 2-Aminophenol, Crotonaldehyde, Oxidizing Agent (e.g., o-nitrophenol) | A classic and high-yield method for quinoline (B57606) synthesis. The oxidant is reduced and can react further. | chemicalbook.comgoogle.com |

| Modified Skraup Reaction | 2-Aminophenol, Paraldehyde, Oxidizing Agent | Substitutes toxic crotonaldehyde with less toxic paraldehyde, improving safety for larger scale synthesis. | google.com |

| Friedländer Synthesis | Substituted o-aminobenzaldehyde or o-aminoacetophenone, Aldehyde or Ketone | A general and versatile method for synthesizing substituted quinolines. | scispace.com |

| Multi-step from 2-methoxyaniline | 2-methoxyaniline, Ethyl acetoacetate | A route to produce 4-substituted 8-hydroxy-2-methylquinoline derivatives. | nih.gov |

The quinoline ring is a "privileged structure" in medicinal chemistry, and methods for its selective functionalization are of great interest. mdpi.com Introducing functional groups onto the 8-hydroxy-2-methylquinoline core prior to esterification allows for the synthesis of a diverse range of benzoate esters. C-H activation has become a powerful tool for the regioselective functionalization of quinolines, often targeting the C2, C4, and C8 positions. mdpi.comresearchgate.netrsc.org

The use of a directing group, such as the N-oxide of the quinoline, can steer functionalization to specific sites like C2 and C8 under mild conditions. researchgate.net Other strategies involve direct magnesiation using reagents like TMPMgCl·LiCl, which can deprotonate the quinoline ring at specific positions, allowing for the introduction of electrophiles. acs.org This allows for sequential functionalization at positions such as C2, C3, and C4. acs.org

Furthermore, electrophilic substitution reactions can be used to modify the electron-rich phenol (B47542) ring of 8-hydroxy-2-methylquinoline. For example, it can undergo azo coupling reactions at the C5 position to form various dyes, demonstrating a direct functionalization pathway on the precursor molecule. researchgate.net

Pathways for the Preparation of 8-Hydroxy-2-methylquinoline (8-Hydroxyquinaldine)

Advanced Synthetic Approaches to Novel this compound Derivatives

Beyond the initial synthesis, advanced methodologies can be employed to modify the this compound molecule, creating novel derivatives with tailored properties. These strategies often involve the selective functionalization of the pre-formed ester.

A notable example is the direct C4-H phosphonation of this compound using visible-light photoredox catalysis. rsc.org In this method, a reaction between the benzoate ester and a diarylphosphine oxide is initiated by a photocatalyst (Eosin Y) and a silver catalyst, leading to the selective installation of a phosphoryl group at the C4 position of the quinoline ring in good yield. rsc.org

Another approach involves creating azo dyes based on the this compound scaffold. The synthesis of 5-(4-dimethylaminophenylazo)-2-methylquinolin-8-yl benzoate has been reported, which acts as a colorimetric chemosensor. researchgate.net This demonstrates that the core structure can be elaborated through diazotization and coupling reactions to install complex functional groups. researchgate.net

Furthermore, derivatives can be synthesized by starting with a functionalized precursor. For example, a series of complex 4-((8-hydroxy-2-methylquinolin-4-yl)amino)benzoylhydrazone derivatives were synthesized starting from 4-chloro-2-methylquinolin-8-ol. nih.gov This precursor was first reacted with benzocaine (B179285) to form an amino-benzoate ester, which was then converted to a hydrazide and coupled with various aldehydes. nih.gov This multi-step approach showcases how the quinoline core can be extensively modified to build complex molecular architectures based on the 2-methylquinolin-8-yl scaffold.

Introduction of Diverse Substituents on the Quinoline and Benzoate Moieties

The functionalization of the this compound scaffold can be achieved by modifying either the quinoline or the benzoate portion of the molecule, or both. The primary synthesis of the parent ester is typically achieved through the direct esterification of 8-hydroxyquinoline with a suitable benzoyl chloride derivative in the presence of a base. vulcanchem.commdpi.com More advanced palladium-catalyzed cross-coupling reactions have also been employed for analogous compounds, offering an alternative route with potentially higher yields. vulcanchem.com

Once the core structure is formed, further modifications can be introduced. Substituents on the benzoate ring are typically incorporated by using a substituted benzoyl chloride during the initial esterification step. For instance, research has demonstrated the synthesis of various 7-aminoquinolin-8-yl benzoate derivatives where substituents like methyl or bromo groups are present on the benzoate ring. rsc.org

Modification of the quinoline ring itself can be more complex, often involving multi-step syntheses starting from appropriately substituted anilines and aldehydes. smolecule.com For example, the introduction of an amino group at the 7-position of the quinoline ring has been documented, leading to compounds such as 7-amino-2-methylquinolin-8-yl benzoate. rsc.org These modifications alter the electronic properties and steric profile of the molecule, influencing its reactivity and potential applications.

| Compound Name | Substituents | Yield | Melting Point (°C) |

|---|---|---|---|

| 7-aminoquinolin-8-yl benzoate | -NH₂ at C7 (quinoline) | 69% | 101-103 |

| 7-aminoquinolin-8-yl 2-methylbenzoate | -NH₂ at C7 (quinoline), -CH₃ at C2 (benzoate) | 75% | 97-99 |

| 7-aminoquinolin-8-yl 2-bromobenzoate | -NH₂ at C7 (quinoline), -Br at C2 (benzoate) | 66% | 155-157 |

| 7-amino-2-methylquinolin-8-yl benzoate | -NH₂ at C7 (quinoline), -CH₃ at C2 (quinoline) | 62% | 140-142 |

Development of Azo-Functionalized 8-Hydroxyquinoline Benzoates

A significant derivatization strategy involves the creation of azo dyes based on the 8-hydroxyquinoline benzoate structure. semanticscholar.org These compounds are of interest due to their chromophoric properties. scispace.comscilit.com The synthesis is typically a two-step process. First, an azo group is introduced onto the 8-hydroxy-2-methylquinoline core, followed by esterification of the hydroxyl group. researchgate.net

The initial step involves a diazo-coupling reaction. rsc.org An appropriate arylamine is diazotized, often with nitrosyl sulfuric acid or sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. semanticscholar.orgscispace.com This salt is then coupled with 2-methyl-8-hydroxyquinoline, typically at the C5 position, which is activated for electrophilic aromatic substitution. researchgate.net This yields an azo-substituted 8-hydroxy-2-methylquinoline. The final step is the esterification of the C8-hydroxyl group with benzoyl chloride or its derivatives to produce the target azo-functionalized 8-hydroxyquinoline benzoate. scispace.comresearchgate.net This modular approach allows for the synthesis of a large library of dyes by varying the arylamine used in the diazotization step. researchgate.net These structural variations, particularly the electronic nature of the substituents on the phenylazo moiety, have a significant influence on the absorption spectra of the resulting dyes. scispace.comscilit.com

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization & Coupling | Arylamine, NaNO₂/H⁺, 2-Methyl-8-hydroxyquinoline | Azo-substituted 8-hydroxy-2-methylquinoline |

| 2 | Esterification | Benzoyl chloride, Base | Azo-functionalized this compound |

Regioselective Phosphonation of Quinoline Derivatives

Introducing a phosphonate (B1237965) group onto the quinoline ring offers a pathway to new materials and biologically active molecules. researchgate.net Achieving regioselectivity—the ability to introduce the functional group at a specific position—is a key synthetic challenge. Modern catalytic methods have enabled the direct phosphonation of C-H bonds, providing an efficient route to these derivatives.

One prominent method is the palladium(II)-catalyzed oxidative cross-coupling reaction between 8-methylquinolines and H-phosphonates (like diethyl phosphonate) or diarylphosphine oxides. researchgate.net This reaction proceeds via a chelation-assisted C(sp³)–H bond activation of the methyl group at the C8 position, demonstrating high regioselectivity. researchgate.net

An alternative strategy targets other positions on the quinoline ring. For example, diethyl ((8-hydroxy-2-methylquinolin-5-yl)methyl)phosphonate has been synthesized. rsc.org This synthesis involves the initial formation of 5-(chloromethyl)-8-hydroxy-2-methylquinoline, which is then reacted with triethyl phosphite (B83602) in a Michaelis-Arbuzov reaction. The resulting phosphonate ester can be subsequently acylated at the 8-hydroxy position to yield a phosphonated this compound derivative. Such reactions demonstrate that C-H bonds at various positions (e.g., C5, C8) can be selectively functionalized depending on the chosen synthetic route and starting materials. researchgate.netrsc.org

| Method | Target Position | Key Reagents | Reference |

|---|---|---|---|

| Pd(II)-Catalyzed C(sp³)–H/P–H Oxidative Cross-Coupling | C8-methyl group | Pd(OAc)₂, Diethyl H-phosphonate | researchgate.net |

| Michaelis-Arbuzov Reaction | C5-methyl group (via chloromethyl intermediate) | Triethyl phosphite | rsc.org |

| Direct C−H/P−H Functionalization (on N-oxides) | C2 position | H-phosphonates (metal-free) | rsc.org |

Incorporation into Complex Molecular Architectures

The functional groups present in this compound and its derivatives make it a valuable building block for the construction of more complex molecular architectures, such as macrocycles and coordination polymers. lkouniv.ac.ingoogle.com The quinoline nitrogen atom and the carbonyl oxygen of the ester group can act as bidentate or monodentate ligands for metal ions, facilitating the assembly of metal-organic frameworks (MOFs) or other supramolecular structures.

The synthesis of these complex molecules relies on established organic reactions. For example, derivatives of this compound bearing terminal alkyne or halide functionalities could be used in cross-coupling reactions like the Sonogashira or Suzuki reactions to link multiple units together, forming oligomers or polymers. tu-clausthal.de Similarly, the principles of macrocyclization could be applied, where a long-chain derivative bearing reactive groups at both ends undergoes an intramolecular cyclization to form a large ring structure incorporating the quinoline benzoate moiety. google.com While specific examples detailing the incorporation of this compound into such architectures are not extensively documented, the known reactivity of quinolines and benzoates in coordination chemistry and polymer science indicates significant potential for its use as a synthon in materials science and supramolecular chemistry. lkouniv.ac.intu-clausthal.de

Structural Elucidation and Crystallographic Analysis of 2 Methylquinolin 8 Yl Benzoate Systems

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information on the atomic arrangement within a crystalline solid. uni-saarland.de By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed. uni-saarland.de While a dedicated crystallographic report for 2-methylquinolin-8-yl benzoate (B1203000) is not extensively detailed in the available literature, significant insights can be drawn from the analysis of closely related analogues, such as 2-methylquinolin-8-yl 2-nitrobenzoate, 8-quinolyl benzoate, and other substituted quinolin-8-yl benzoates. researchgate.netnih.govresearchgate.net

The molecular conformation of quinolin-8-yl benzoate systems is largely defined by the relative orientations of the quinoline (B57606) and benzoate ring systems with respect to the central ester linkage. In analogous structures like 5-chloroquinolin-8-yl furan-2-carboxylate, the central ester group (C-O-C=O) is typically planar or nearly planar. researchgate.netnih.gov However, significant twisting is observed between this planar ester group and the aromatic rings.

For instance, in 5-chloroquinolin-8-yl furan-2-carboxylate, the ester group is twisted away from the quinoline ring by 57.45 (5)° and from the furoyl ring by 2.0 (1)°. researchgate.netnih.gov Similarly, in quinolin-8-yl 4-chlorobenzoate (B1228818), the dihedral angle between the quinoline and benzoate aromatic moieties is nearly orthogonal at 89.30°. mdpi.com This pronounced twist is a common feature in these systems, arising from the steric demands of the substituents and the electronic interactions between the rings and the ester bridge. The mean plane of the carboxylate group in a related 2-fluorobenzoate (B1215865) derivative is twisted from the quinoline and phenyl rings by 76.35(6)° and 12.89(11)°, respectively. researchgate.net This indicates that the 2-methylquinolin-8-yl benzoate molecule is inherently non-planar.

Table 1: Dihedral Angles in this compound Analogues

| Compound Analogue | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| Quinolin-8-yl 4-chlorobenzoate | Quinoline | Chlorobenzoate | 89.30 | mdpi.com |

| 5-Chloroquinolin-8-yl furan-2-carboxylate | Quinoline | Ester Group | 57.45 (5) | researchgate.netnih.gov |

| 5-Chloroquinolin-8-yl 2-fluorobenzoate | Quinoline | Ester Group | 76.35 (6) | researchgate.net |

| 5-Chloroquinolin-8-yl 2-fluorobenzoate | Phenyl | Ester Group | 12.89 (11) | researchgate.net |

The analysis of bond lengths and angles provides a precise description of the molecular geometry. Studies on analogous 8-hydroxyquinoline (B1678124) benzoates, such as 8-quinolyl benzoate and 2-methylquinolin-8-yl 2-nitrobenzoate, confirm that the bonding parameters within these molecules are generally consistent with standard values for the respective bond types, though minor variations can occur due to electronic and steric effects of the substituents. researchgate.netnih.govresearchgate.net The central ester moiety, for example, displays characteristic bond lengths for the C=O double bond and the C-O single bonds. The geometry around the quinoline and benzoate rings reflects their aromatic character.

Table 2: Selected Bond Lengths and Angles in a Representative Quinoline Benzoate Structure (5-Chloroquinolin-8-yl furan-2-carboxylate)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Value |

| C=O | ~1.20 | O-C-O | ~123 |

| C(ar)-O(ester) | ~1.40 | C-O-C | ~118 |

| C(ester)-O(ester) | ~1.35 | C(ar)-C(ar)-C(ar) | ~120 |

| C(ar)-C(ar) | ~1.39 | C-N-C (in quinoline) | ~118 |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in materials science and pharmaceuticals. Different polymorphs of a substance can exhibit different physical properties. The existence of polymorphism has been observed in derivatives of 2-methylquinolin-8-ol. For example, a dinuclear lead(II) complex involving 2-methylquinolin-8-olate was found to crystallize concomitantly in two different polymorphic forms, which differed significantly in their molecular conformation and intermolecular interactions. researchgate.net Other quinoline derivatives used in pharmaceutical applications have also been found to exist as different polymorphs, including hydrates and anhydrates, which can be identified by techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). google.com This suggests that this compound could also potentially form multiple polymorphs depending on the specific crystallization conditions, such as the choice of solvent, temperature, and rate of cooling.

Precision Analysis of Bond Lengths and Bond Angles

Hirshfeld Surface Analysis and Quantitative Interaction Studies

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm) onto the surface, regions of significant intermolecular contact can be identified. The corresponding 2D fingerprint plots deconstruct the surface into contributions from specific atom-pair contacts, providing a quantitative measure of their relative importance.

For quinolin-8-yl 4-chlorobenzoate , Hirshfeld analysis reveals that the most significant contributions to the crystal packing come from H···H, C···H/H···C, and O···H/H···O contacts. mdpi.com The large percentage of H···H contacts (45.3%) is typical for organic molecules. The C···H/H···C contacts, accounting for 19.3%, are indicative of the C–H···π interactions present in the structure. The O···H/H···O contacts (10.6%) directly correspond to the C–H···O hydrogen bonds that form the 1D chains. mdpi.com Additionally, the Cl···H/H···Cl (10.5%) and Cl···C/C···Cl (3.4%) contacts highlight the role of the chlorine substituent in the crystal packing. mdpi.com The d_norm surface shows distinct red spots, indicating close contacts corresponding to the C–H···N and C–H···O hydrogen bonds.

In the case of the 2-methylquinolin-1-ium 2-carboxy-3-nitrobenzoate salt, the fingerprint plots are dominated by O···H/H···O interactions (32.9%), which reflects the strong, charge-assisted hydrogen bonds that define its structure. researchgate.net H···H contacts contribute 31.9%, and C···H/H···C contacts contribute 16.5%. The analysis also shows a notable contribution from N···H/H···N contacts (6.2%) due to the protonated quinolinium nitrogen, as well as a C···C contribution of 4.5%, which is associated with the π···π stacking interactions observed between the quinolinium moieties at a centroid distance of 3.62 Å. researchgate.net

A similar analysis on 2-oxo-2H-chromen-6-yl 4-methoxybenzoate (B1229959) , another ester system, shows that O···H/H···O and H···H contacts are the most dominant, with contributions of 34.9% and 33.3%, respectively. ugr.es The C···H/H···C contacts also provide a significant contribution of 16.0%, which is attributed to C–H···π interactions. ugr.es

Based on these analogous systems, a Hirshfeld analysis of this compound would be expected to show major contributions from H···H, C···H/H···C, and O···H/H···O contacts. The relative percentages would quantify the importance of non-specific van der Waals forces (H···H), C–H···π interactions (C···H), and C–H···O hydrogen bonds (O···H). The presence of C···C and N···H contacts would provide quantitative evidence for π–π stacking and C–H···N interactions, respectively.

| Contact Type | Quinolin-8-yl 4-chlorobenzoate (%) | 2-Methylquinolin-1-ium 2-carboxy-3-nitrobenzoate Salt (%) | 2-oxo-2H-chromen-6-yl 4-methoxybenzoate (%) |

|---|---|---|---|

| H···H | 45.3 | 31.9 | 33.3 |

| O···H / H···O | 10.6 | 32.9 | 34.9 |

| C···H / H···C | 19.3 | 16.5 | 16.0 |

| N···H / H···N | 2.5 | 6.2 | N/A |

| C···C | 4.0 | 4.5 | N/A |

| Cl···H / H···Cl | 10.5 | N/A | N/A |

| Other | 7.8 | 8.0 | 15.8 |

Spectroscopic Characterization and Advanced Photophysical Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While complete, published NMR data specifically for 2-Methylquinolin-8-yl benzoate (B1203000) is scarce, analysis of closely related structures provides significant insight into the expected spectral characteristics.

The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom. For a closely related compound, 7-amino-2-methylquinolin-8-yl benzoate , the following proton signals were observed in deuterated chloroform (B151607) (CDCl₃) rsc.org:

A singlet for the methyl group (C2-CH₃) is expected around 2.72 ppm.

The aromatic protons of the quinoline (B57606) and benzoate rings would appear in the region of 7.17-8.12 ppm.

The protons on the quinoline ring system are influenced by the nitrogen atom and the ester linkage, leading to a complex pattern of doublets and multiplets.

Protons on the benzoate ring would also show characteristic splitting patterns depending on their position relative to the ester group.

A detailed analysis of coupling constants (J values) would be crucial to assign specific protons, particularly within the overlapping aromatic region.

The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. For 7-amino-2-methylquinolin-8-yl benzoate , the carbon signals are distributed across a wide range, which is indicative of the varied electronic environments within the molecule rsc.org:

The methyl carbon (C2-CH₃) would appear at the most upfield position, around 25.3 ppm.

The carbons of the aromatic rings would resonate in the downfield region, typically from 117.1 to 157.6 ppm.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at approximately 166.0 ppm.

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Methylquinolin-8-yl benzoate based on the analogue 7-amino-2-methylquinolin-8-yl benzoate rsc.org

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~166.0 |

| Aromatic C | 117.1 - 157.6 |

Note: The table is based on data for 7-amino-2-methylquinolin-8-yl benzoate and serves as an approximation for this compound.

To definitively assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the spin systems within the quinoline and benzoate rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons (over two to three bonds), which is critical for identifying the connectivity between the quinoline and benzoate moieties through the ester linkage and for assigning quaternary carbons.

While specific 2D NMR data for this compound is not available, these techniques were successfully used to confirm the structure of the related quinolin-8-yl 4-chlorobenzoate (B1228818) mdpi.com.

¹³C NMR Spectroscopy: Carbon Environment Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of light (Raman).

The IR spectrum of this compound is expected to show several characteristic absorption bands. Based on the analysis of quinolin-8-yl 4-chlorobenzoate , the following peaks can be anticipated mdpi.com:

C=O Stretching: A strong absorption band for the ester carbonyl group is expected in the range of 1730-1715 cm⁻¹.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond within the quinoline ring would appear around 1627 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

C-O Stretching: The ester C-O stretching vibrations are expected in the 1310-1250 cm⁻¹ region.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted aromatic rings would be observed in the fingerprint region (below 900 cm⁻¹).

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1730 - 1715 |

| C=N | Stretching | ~1627 |

| Aromatic C-H | Stretching | >3000 |

Note: This table is based on data for the related compound quinolin-8-yl 4-chlorobenzoate.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of quinolin-8-yl 4-chlorobenzoate in methanol (B129727) shows multiple absorption bands corresponding to π → π* and n → π* transitions mdpi.com. For this compound, similar transitions are expected, likely in the 200-350 nm range, arising from the conjugated π-systems of the quinoline and benzoate rings.

Regarding its emissive properties, a study on quinolin-8-yl benzoate (lacking the 2-methyl group) reported that the compound exhibits almost no fluorescence mdpi.com. This quenching of fluorescence in ester derivatives of 8-hydroxyquinoline (B1678124) is a known phenomenon, suggesting that this compound is also likely to be a very weak fluorophore.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-amino-2-methylquinolin-8-yl benzoate |

| Quinolin-8-yl 4-chlorobenzoate |

| Quinolin-8-yl benzoate |

Analysis of Electronic Transitions (π→π, n→π) and Their Energetics**

The electronic absorption spectrum of this compound is characterized by transitions originating within the quinoline and benzoate ring systems. Theoretical and experimental studies on the closely related quinolin-8-yl benzoate (8-OateQ) indicate that the primary electronic transitions are largely localized on the quinoline portion of the molecule. mdpi.com The benzoate group has been found to have a minimal contribution to the main absorption bands. mdpi.com

The spectrum is expected to exhibit high-energy absorption bands corresponding to π→π* transitions within the aromatic systems and a lower-energy, less intense band corresponding to an n→π* transition. The n→π* transition involves the non-bonding electrons of the nitrogen atom in the quinoline ring and the oxygen atoms in the ester group. For the related compound quinolin-8-yl 4-chlorobenzoate, π→π* transitions were observed around 205 nm and 229 nm, while the n→π* transition occurred at 278 nm in a methanol solution. docbrown.info These transitions showed a hypsochromic (blue) shift compared to the parent 8-hydroxyquinoline, a phenomenon attributed to the introduction of the benzoyl group. docbrown.info

| Transition Type | Expected Wavelength Region | Originating Moiety | Relative Intensity |

|---|---|---|---|

| π→π | ~200-250 nm | Quinoline and Benzene (B151609) Rings | High |

| n→π | ~270-320 nm | Quinoline (N atom), Ester (O atoms) | Low |

Solvent Effects on Absorption and Fluorescence Properties (Solvatochromism)

The absorption and fluorescence spectra of quinoline derivatives are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studies on various 8-hydroxyquinoline esters have confirmed that their spectral properties are dependent on the solvent. mdpi.com For instance, a negative solvatochromism (a blue shift in emission wavelength with increasing solvent polarity) was noted for a related 8-sulfonate quinoline ester. mdpi.com

However, assessing the solvatochromism of this compound's fluorescence is challenging. Research on the analogous quinolin-8-yl benzoate revealed that it exhibits almost no fluorescence, which hinders the analysis of solvent effects on its emission spectrum. mdpi.com The absorption spectrum, however, would be expected to show some sensitivity to solvent polarity due to the polar nature of the ester linkage and the nitrogen heteroatom. researchgate.net

Photoluminescence Characteristics, Emission Maxima, and Quantum Yields

The photoluminescence of this compound is intrinsically linked to its chemical structure. A notable characteristic of ester derivatives of 8-hydroxyquinoline is their significantly diminished fluorescence compared to the parent compound. mdpi.com Studies have shown that compounds like quinolin-8-yl benzoate are practically non-fluorescent. mdpi.com This quenching of fluorescence is a critical photophysical feature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₁₇H₁₃NO₂), the molecular weight is 263.29 g/mol . molport.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation of esters typically involves characteristic cleavage patterns around the ester functional group. libretexts.orgmiamioh.edu The most common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the ether oxygen, leading to the formation of a benzoyl cation.

Loss of the alkoxy group: Cleavage of the C-O bond to lose the 2-methylquinolin-8-oxy group as a radical.

The expected major fragments for this compound would be the benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105 and an ion corresponding to the 2-methylquinolin-8-ol cation at m/z 159. The benzoyl cation is often a prominent peak in the mass spectra of benzoate esters due to its stability.

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 263 | Molecular Ion | [C₁₇H₁₃NO₂]⁺˙ | - |

| 159 | 2-methyl-8-hydroxyquinolinium ion | [C₁₀H₉NO]⁺˙ | Cleavage of ester C-O bond |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Cleavage of ester C-O bond |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the theoretical exact mass is calculated to be 263.094629 Da .

Formula: C₁₇H₁₃NO₂

HRMS is routinely used to confirm the identity of newly synthesized quinoline derivatives. researchgate.net For instance, the exact mass of the related compound 2-Methylquinolin-8-yl 3-(trifluoromethyl)benzoate has been reported as 331.08201311 Da, consistent with its formula C₁₈H₁₂F₃NO₂. nih.gov An experimental HRMS measurement for this compound that matches the theoretical value would serve as definitive confirmation of its elemental composition.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state geometries and electronic properties of molecules.

Theoretical calculations for the related compound, quinolin-8-yl benzoate (B1203000) (8-OateQ), have been performed to determine its optimized geometrical structure. mdpi.com Using DFT at the B3LYP/6-311++G** level of theory, it was found that the molecule is not perfectly planar. mdpi.com Studies on quinolin-8-yl benzoate identified two primary conformers: syn and anti. The syn-conformer is reportedly more stable by 1.311 kcal/mol, a preference attributed to the avoidance of repulsion between the lone pairs of electrons on the oxygen and nitrogen atoms. mdpi.com For the analogous compound quinolin-8-yl 4-chlorobenzoate (B1228818), X-ray diffraction analysis revealed a molecular conformation with an orthogonal orientation between the quinoline (B57606) and benzoate aromatic rings in the solid state. researchgate.net

The bond lengths within the quinolin-8-yl benzoate molecule suggest a moderate degree of electronic resonance between the quinoline and benzoate moieties. mdpi.com In a study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde, two conformers were identified with an energy difference of 13.4 kJ mol⁻¹, indicating that conformational preferences are a key aspect of the stability of quinoline derivatives. dergi-fytronix.com

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For quinoline derivatives, various combinations have been employed to achieve reliable results.

In the study of quinolin-8-yl benzoate, the B3LYP hybrid functional was used for geometry optimization. mdpi.com For analyzing excited states and absorption spectra, both the standard B3LYP and the long-range corrected CAM-B3LYP functionals were utilized in conjunction with the extensive 6-311++G** basis set. mdpi.com

For the related compound quinolin-8-yl 4-chlorobenzoate, quantum chemical calculations were performed using the B3LYP method with the 6-31G(d,p) basis set. researchgate.netmdpi.com Similarly, studies on a 2-methylquinolinium salt employed the B3LYP functional with the 6-311G++(d,p) basis set to investigate its properties. researchgate.net The selection of these functionals and basis sets represents a common practice in the field, balancing computational cost with the accuracy required for describing the electronic structure of such aromatic systems.

Table 1: Selected Functionals and Basis Sets in Computational Studies of Quinoline Benzoates

| Compound Studied | Computational Task | Functional | Basis Set | Source |

| Quinolin-8-yl benzoate | Geometry Optimization | B3LYP | 6-311++G | mdpi.com |

| Quinolin-8-yl benzoate | Absorption Spectra | CAM-B3LYP, B3LYP | 6-311++G | mdpi.com |

| Quinolin-8-yl 4-chlorobenzoate | FMO, MEP, Reactivity | B3LYP | 6-31G(d,p) | researchgate.netmdpi.com |

| 2-methylquinolin-1-ium salt | Geometry, NBO, FMO, MEP | B3LYP | 6-311G++(d,p) | researchgate.net |

Optimization of Molecular Geometries and Conformational Preferences

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules and simulating their UV-Vis absorption spectra.

For quinolin-8-yl benzoate, TD-DFT calculations were performed to understand the effect of the O-substituent on the electronic absorption of 8-hydroxyquinoline (B1678124). mdpi.com The study computed the absorption spectra in both the gas phase and in solution. mdpi.com The results showed that the CAM-B3LYP functional provided a better reproduction of the experimental spectra compared to the B3LYP functional, with calculated maximum absorption wavelengths (λmax) that were very close to experimental values. mdpi.com Theoretical spectra for the syn conformer of quinolin-8-yl benzoate indicated two main band systems that were weak compared to those of the anti conformer. mdpi.com Similar TD-DFT approaches have been used to study other quinoline derivatives, confirming that functionals like pbe0 and CAM-B3LYP can accurately predict experimental spectra. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. youtube.com

In a computational study of quinolin-8-yl 4-chlorobenzoate, the HOMO and LUMO orbitals were found to be extended over the entire molecule, with the exception of the 4-chlorophenyl moiety. mdpi.com The calculated HOMO and LUMO energy levels were -6.55 eV and -1.72 eV, respectively. researchgate.netmdpi.com This resulted in a HOMO-LUMO energy gap of 4.83 eV, suggesting a high degree of electron cloud stability and contributing to the compound's observed chemical stability and low reactivity. researchgate.netmdpi.com A larger HOMO-LUMO gap generally corresponds to greater stability and lower chemical reactivity. youtube.com

Table 2: Frontier Molecular Orbital Energies for Quinolin-8-yl 4-chlorobenzoate

| Parameter | Energy (eV) | Source |

| HOMO Energy | -6.55 | researchgate.netmdpi.com |

| LUMO Energy | -1.72 | researchgate.netmdpi.com |

| HOMO-LUMO Energy Gap (ΔE) | 4.83 | researchgate.netmdpi.com |

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.com The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. ajchem-a.comwolfram.com

For the related quinolin-8-yl 4-chlorobenzoate, MEP analysis revealed the strongest negative electrostatic potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the ester group. mdpi.com This indicates these are the most likely sites for electrophilic interactions. In various quinoline derivatives, the nitrogen atom consistently appears as a region of high electron density (red region), making it a prime target for electrophiles. researchgate.net MEP studies are widely used to understand the reactive behavior of molecules by identifying charge concentration areas. researchgate.net

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Charge Distribution and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, orbital hybridization, and intramolecular charge transfer (ICT) interactions within a molecule. uni-muenchen.de It examines the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, estimating their energetic importance through second-order perturbation theory. uni-muenchen.dewisc.edu

Natural Population Analysis (NPA), a part of the NBO process, calculates the partial charges on each atom. In quinoline systems, the nitrogen atom typically carries a significant negative charge, confirming the findings from MEP analysis. dergi-fytronix.comresearchgate.net The analysis also details the hybridization of atoms, such as the sp² character of carbon and nitrogen atoms within the aromatic rings, providing a deeper understanding of the bonding framework. dergi-fytronix.com

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules like 2-Methylquinolin-8-yl benzoate. While specific DFT studies detailing the reactivity indices for this exact compound are not readily found in the surveyed literature, the methodology is well-established through research on closely related structures, such as quinolin-8-yl benzoate and its derivatives. mdpi.commdpi.com

These studies typically use DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G** to optimize the molecular geometry and calculate key electronic properties. mdpi.commdpi.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of central importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity. physchemres.org

From these orbital energies, a range of global reactivity descriptors can be derived. These descriptors provide a quantitative measure of the molecule's reactivity. For a comprehensive understanding, the following table outlines the key quantum chemical descriptors and the formulas used to calculate them, based on established theoretical chemistry principles.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |

Computational Investigation of Intermolecular Interactions and Crystal Lattice Energies

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational methods, especially Hirshfeld surface analysis and the calculation of energy frameworks, provide profound insights into the crystal packing of compounds like this compound.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comscirp.org This method maps properties onto a surface defined by the region where a molecule's electron density contribution to the total crystal electron density is dominant. By analyzing these surfaces and their corresponding 2D fingerprint plots, the relative contributions of different types of intermolecular contacts can be determined.

For related compounds like quinolin-8-yl 4-chlorobenzoate, studies have shown that the crystal structure is characterized by a variety of interactions, including C-H···N, C-H···O, and π···π stacking interactions. mdpi.comresearchgate.net The analysis of these interactions reveals their specific roles in the supramolecular assembly. For instance, in a study of a similar heterocyclic compound, the most significant contributions to the Hirshfeld surface were from H···H (36.2%) and O···H (27.9%) contacts. sapub.org This quantitative breakdown is crucial for understanding the packing motifs.

To further elucidate the energetics of crystal packing, interaction energies between molecular pairs can be calculated. Methods like the CE-B3LYP model, which uses the B3LYP method with a 6-31G(d,p) basis set, are employed for this purpose. mdpi.com These calculations allow for the quantification of electrostatic, dispersion, polarization, and exchange-repulsion components of the total interaction energy. Studies on quinolin-8-yl 4-chlorobenzoate have shown that dispersion forces often play a dominant role in the crystal's construction. researchgate.netresearchgate.net

The total crystal lattice energy represents the energy released when molecules come together from the gas phase to form a crystal. It is the sum of all intermolecular interaction energies within the crystal lattice. While specific lattice energy calculations for this compound are not documented in the available literature, the following table illustrates the typical components of interaction energies calculated for molecular crystals.

| Energy Component | Description | Typical Contribution |

| Electrostatic (Eele) | Arises from the interaction of static charge distributions. | Attractive or Repulsive |

| Polarization (Epol) | Arises from the distortion of molecular electron clouds. | Attractive |

| Dispersion (Edis) | Arises from instantaneous fluctuations in electron density. | Attractive |

| Exchange-Repulsion (Erep) | Arises from the Pauli exclusion principle at short distances. | Repulsive |

| Total Interaction Energy | Etot = Eele + Epol + Edis + Erep | Net energy holding the molecular pair together. |

Chemical Reactivity and Mechanistic Investigations of 2 Methylquinolin 8 Yl Benzoate

Ester Hydrolysis and Transesterification Reactions

The ester linkage in 2-methylquinolin-8-yl benzoate (B1203000) is a primary site of chemical reactivity, susceptible to both hydrolysis and transesterification through various pathways. The stability of this ester is significantly influenced by the surrounding chemical environment, including pH and the presence of catalysts.

Non-Catalytic Hydrolysis: Under aqueous conditions, 2-methylquinolin-8-yl benzoate can undergo hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be initiated under acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the ester undergoes reversible hydrolysis to yield 2-methyl-8-hydroxyquinoline and benzoic acid. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. tandfonline.com

Alkaline Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide, the ester undergoes irreversible hydrolysis, a process known as saponification. tandfonline.com This reaction produces 2-methyl-8-hydroxyquinoline and a salt of benzoic acid (e.g., sodium benzoate). tandfonline.com Unlike acid-catalyzed hydrolysis, saponification goes to completion because the carboxylate anion formed is resonance-stabilized and shows no tendency to react with the alcohol. tandfonline.com The compound is known to be susceptible to hydrolysis in both acidic and alkaline environments. sci-hub.se

Catalytic Hydrolysis and Transesterification: The cleavage of the ester bond can be facilitated by biological or chemical catalysts.

Enzymatic Hydrolysis: Studies on analogous quinolin-8-yl esters have shown that they are subject to rapid metabolic hydrolysis mediated by carboxylesterases, particularly the hCES1 isoform, which is predominantly expressed in the liver. foodb.ca This enzymatic pathway is a crucial step in the metabolism of compounds featuring this ester group, leading to the formation of 8-hydroxyquinoline (B1678124) derivatives. foodb.ca

Chemical Transesterification: Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with another. For quinoline-based esters, this reaction can be catalyzed by earth-abundant metal catalysts like potassium carbonate (K₂CO₃). nih.gov Research on the transesterification of heteroaryl esters has shown that the electron-deficient nature of the quinolinyloxy leaving group facilitates the C(acyl)-O bond cleavage. nih.govnih.gov For example, in a K₂CO₃-catalyzed reaction, 2-methylquinolin-4-yl benzoate reacts efficiently with phenol (B47542) to yield phenyl benzoate, demonstrating that the heteroaryloxy group is readily exchanged. nih.govnih.gov This reactivity is influenced by the electronic effects of the nitrogen atom within the quinoline (B57606) ring. nih.govnih.gov

The table below summarizes the conditions and products for the hydrolysis and transesterification of quinoline esters.

| Reaction Type | Pathway | Conditions | Products | Reference(s) |

| Hydrolysis | Acid-Catalyzed | Strong acid (e.g., HCl), excess H₂O, heat | Carboxylic acid + Alcohol | tandfonline.com |

| Hydrolysis | Base-Catalyzed (Saponification) | Strong base (e.g., NaOH), H₂O, heat | Carboxylate salt + Alcohol | tandfonline.com |

| Hydrolysis | Enzymatic | Carboxylesterases (e.g., hCES1) | 8-Hydroxyquinoline + Carboxylic acid | foodb.ca |

| Transesterification | K₂CO₃-Catalyzed | Phenol, K₂CO₃, 1,4-dioxane, 120 °C | Phenyl ester + Quinolinyloxy leaving group | nih.govnih.gov |

Reactions Involving the Quinoline Nitrogen Atom

The nitrogen atom in the quinoline ring of this compound is a key center of reactivity due to its basicity and nucleophilicity. Its lone pair of electrons can participate in several types of chemical transformations.

Quaternization: The quinoline nitrogen can act as a nucleophile and react with alkylating agents, such as methyl iodide, to form a quaternary ammonium (B1175870) salt (a quinolinium salt). chemimpex.com This reaction, known as quaternization, enhances the metabolic stability and bioavailability in certain derivative series. chemimpex.com

Coordination and Catalysis: The nitrogen's electron pair can coordinate with metal ions. tandfonline.com This property is fundamental in coordination chemistry and can influence the catalytic activity of metal complexes. In some reactions, such as nucleophilic substitution with organolithium reagents, the nitrogen atom is thought to coordinate with the lithium ion, directing the attack to the C2 position. tandfonline.com

N-Oxide Formation: The quinoline nitrogen can be oxidized to an N-oxide. Quinoline N-oxides are versatile intermediates in organic synthesis, enabling functionalization of the quinoline ring that would otherwise be difficult. For instance, C2-alkylation of quinoline N-oxides can be achieved with various reagents. ontosight.ai

Nucleophilic Attack: While the nitrogen atom itself is nucleophilic, the pyridine (B92270) ring it resides in is electron-deficient, making the ring susceptible to nucleophilic attack. The nitrogen atom's electron-withdrawing nature facilitates this reactivity, particularly at the C2 and C4 positions. In a relevant synthesis, 2-methylquinolin-4-amine was used as a nucleophile to attack an electrophilic center, demonstrating the reactivity of amino-substituted quinolines where the exocyclic amine's nucleophilicity is influenced by the quinoline core. stackexchange.com

Reactivity of the Methyl Group at the 2-Position of Quinoline

The methyl group at the C2 position of the quinoline ring is not merely a passive substituent; its protons are activated by the adjacent electron-withdrawing nitrogen atom, rendering them acidic and susceptible to a variety of reactions.

Deprotonation and Condensation: The C2-methyl group is easily deprotonated by a strong base, such as potassium ethoxide, to form a stabilized carbanion (2-methylene-1,2-dihydroquinoline). rsc.org This anion is a potent nucleophile and can undergo condensation reactions with various electrophiles, particularly aldehydes. For instance, 2-methylquinoline (B7769805) (quinaldine) reacts with benzaldehydes in the presence of acetic anhydride (B1165640) to form trans-β-(2-quinolyl)styrenes. researchgate.netbeilstein-journals.org This reaction proceeds via the formation of the nucleophilic methylene (B1212753) intermediate. researchgate.net The reaction can also be promoted by zinc chloride under microwave irradiation. beilstein-journals.org

Oxidation Reactions: The methyl group can be oxidized to an aldehyde or a carboxylic acid using various oxidizing agents.

Selenium Dioxide (SeO₂): A classic and simple method for this transformation is the oxidation with selenium dioxide. This reaction can convert 2-methylquinoline into 2-quinolinecarboxaldehyde (B31650) in moderate to good yields (50-56%). ontosight.ai The reaction can be further optimized, and it has been shown that the purity of SeO₂ is not as critical as once thought, making the procedure more accessible. ontosight.ai

Nickel Peroxide: A highly effective method for oxidizing methylquinolines involves using nickel peroxide in an aqueous basic solution at room temperature. sci-hub.se This reagent can oxidize 2-methylquinoline-3-carboxylic acid to quinoline-2,3-dicarboxylic acid in high yield, indicating its potency for oxidizing the methyl group. sci-hub.se

Phenyliodonium diacetate (PIDA): An efficient, metal-free protocol for the sp³ C-H oxidation of 2-methylquinolines to 2-quinolinecarboxaldehydes utilizes PIDA under microwave irradiation, offering short reaction times and good functional group tolerance. foodb.ca

The table below details common reactions of the 2-methyl group.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Condensation | Benzaldehyde, Acetic Anhydride | (E)-2-Styrylquinoline | researchgate.netbeilstein-journals.org |

| Oxidation | Selenium Dioxide (SeO₂) | 2-Quinolinecarboxaldehyde | ontosight.ai |

| Oxidation | Nickel Peroxide | 2-Quinolinecarboxylic acid | sci-hub.se |

| Oxidation | PIDA, Microwave | 2-Quinolinecarboxaldehyde | foodb.ca |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The this compound molecule contains two distinct aromatic systems—the quinoline rings and the benzoate ring—each with its own reactivity pattern towards substitution reactions.

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The directing effects of existing substituents determine the position of the incoming group.

On the Benzoate Ring: The benzoate ring is generally deactivated towards EAS. The ester functionality acts as a deactivating group because the carbonyl moiety withdraws electron density from the ring through resonance. Therefore, electrophilic attack on this ring is disfavored.

On the Quinoline Ring: The quinoline ring system is more complex. The ester oxygen attached at the C8 position acts as an activating, ortho, para-directing group for the benzene (B151609) portion of the quinoline nucleus. This would direct incoming electrophiles to the C5 and C7 positions. However, the pyridine ring is generally deactivated towards EAS due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur on the pyridine ring, it typically favors the C3 position in pyridine itself. tandfonline.com For the quinoline system as a whole, electrophilic substitution generally occurs on the electron-rich benzene ring (carbocyclic ring) rather than the electron-deficient pyridine ring (heterocyclic ring).

Nucleophilic Substitution: Nucleophilic aromatic substitution involves the replacement of a hydrogen atom or a leaving group by a nucleophile. This is favored on electron-deficient aromatic rings.

On the Quinoline Ring: The pyridine part of the quinoline ring is electron-deficient and thus susceptible to nucleophilic attack. Resonance structures show that the C2 and C4 positions are particularly electrophilic. tandfonline.com In many cases, nucleophilic substitution preferentially occurs at the C2 position. tandfonline.com A specific type of reaction, Vicarious Nucleophilic Substitution (VNS), allows for the formal replacement of hydrogen atoms on electrophilic heterocycles like quinoline using carbanions that have a leaving group on the nucleophilic carbon. researchgate.net

On the Benzoate Ring: The benzoate ring is electron-rich and not activated for standard nucleophilic aromatic substitution.

Oxidation-Reduction Chemistry and Electrochemical Behavior

The redox chemistry of this compound involves both the quinoline nucleus and its substituents.

Oxidation: As discussed in section 6.3, the methyl group at the C2 position is susceptible to oxidation, yielding the corresponding aldehyde or carboxylic acid. sci-hub.sefoodb.caontosight.ai The quinoline ring itself can be oxidized under harsh conditions, but selective oxidation of the methyl group is more common. Electrochemical studies on hydroxyquinoline derivatives have shown that the presence of a methyl group can facilitate oxidation. nih.govgoogle.com The oxidation mechanism in the presence of a proton acceptor often involves a two-electron, two-proton process. google.com

Reduction: The quinoline ring can be selectively reduced (hydrogenated) under various catalytic conditions.

Catalytic Hydrogenation: The controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines can be achieved efficiently using a cobalt-amido cooperative catalyst with H₃N·BH₃ at room temperature. nih.gov This method shows broad functional group tolerance, with ester groups being compatible with the reaction conditions. nih.gov Further reduction to 1,2,3,4-tetrahydroquinoline (B108954) is also possible.

Electrochemical Reduction: The electrochemical behavior of quinoline derivatives has been investigated using techniques like cyclic voltammetry. nih.govmdpi.com Studies on quinolinium salts show reduction potentials ranging from -0.43 V to -1.08 V. mdpi.com For some substituted quinolines, the electrochemical reduction is a diffusion-controlled, irreversible process corresponding to the reduction of specific functional groups like an azo moiety. The reduction potential is influenced by the chemical structure; for instance, methylated quinoline derivatives have been found to have more negative reduction potentials compared to their non-methylated counterparts. nih.govgoogle.com

The table below shows electrochemical data for related quinoline systems.

| Compound Type | Technique | Observation | Potential Range (V) | Reference(s) |

| Quinolinium Salts | Cyclic Voltammetry | Reduction of quinolinium ring | -0.43 to -1.08 | mdpi.com |

| Methylated Quinoline-carbaldehydes | Cyclic Voltammetry | Reduction potential becomes more negative with methylation | N/A | nih.govgoogle.com |

| 7-aminoquinoline-5,8-diones | Cyclic Voltammetry | Reversible reduction potentials vs. Ferrocene | -1.93 (approx.) | nih.gov |

Bond Cleavage Reactions within Substituted Quinoline Systems

Several types of bond cleavage reactions are integral to the chemistry of this compound and related substituted quinolines. These reactions are often key steps in either the degradation or the functionalization of the molecule.

Ester Bond Cleavage: As detailed in section 6.1, the most prominent bond cleavage reaction is the scission of the ester linkage. This can occur at the C(acyl)-O bond through hydrolysis (acidic, basic, or enzymatic) or transesterification. sci-hub.sefoodb.canih.gov This cleavage yields 2-methyl-8-hydroxyquinoline and benzoic acid or its derivatives.

C-H Bond Cleavage: This type of cleavage is fundamental to many functionalization reactions.

At the Methyl Group: The initial step in the condensation and oxidation reactions of the 2-methyl group is the cleavage of a C-H bond to form a reactive intermediate. foodb.carsc.orgresearchgate.net

On the Aromatic Rings: Modern synthetic methods, such as transition metal-catalyzed C-H activation, rely on the selective cleavage of C-H bonds on the quinoline ring to introduce new functional groups. ontosight.ai Deuteration experiments have confirmed that C-H bond cleavage can be a reversible step in these catalytic cycles. ontosight.ai

C-C and C-N Bond Cleavage in Synthesis: While not a reaction of this compound itself, it is noteworthy that many syntheses of the quinoline core involve strategic C-C and C-N bond cleavage and formation steps. For example, some routes to polysubstituted quinolines proceed via annulation reactions that are accompanied by selective C-C bond cleavage. researchgate.net

Coordination Chemistry and Metal Complex Applications

Ligand Properties of 2-Methylquinolin-8-yl Benzoate (B1203000) in Metal Coordination

2-Methylquinolin-8-yl benzoate possesses distinct electronic and structural features that define its behavior as a ligand in coordination chemistry. The key to its coordinating ability lies in the presence of both a nitrogen atom within the quinoline (B57606) ring system and oxygen atoms in the benzoate group.

Role of the Quinoline Nitrogen and Benzoate Oxygen as Donor Atoms

The primary donor sites in this compound are the nitrogen atom of the quinoline ring and the oxygen atoms of the benzoate moiety. The lone pair of electrons on the quinoline nitrogen makes it a potent Lewis base, readily available for coordination to a metal center. The ester linkage introduces two oxygen atoms, the carbonyl oxygen and the ether-like oxygen, which can also participate in coordination.

The geometry of the ligand suggests that it can act as a bidentate or a monodentate ligand. In a bidentate mode, it can form a chelate ring with a metal ion, involving the quinoline nitrogen and one of the benzoate oxygens. This chelation enhances the stability of the resulting metal complex. The specific oxygen atom involved in chelation (carbonyl vs. ether) can depend on the metal ion's nature and the reaction conditions. Alternatively, the ligand can coordinate in a monodentate fashion through either the quinoline nitrogen or a benzoate oxygen. Research on the closely related ligand, quinolin-8-yl-benzoate, in a complex with zinc(II), has shown a monodentate mode of coordination for both the 8-hydroxyquinoline (B1678124) and benzoic acid parts of the molecule. researchgate.net

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, a method analogous to the synthesis of a zinc(II) complex with the related quinolin-8-yl-benzoate ligand involves reacting the ligand with a metal salt like zinc sulfate (B86663) heptahydrate. researchgate.net The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

Characterization techniques include:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N bond in the quinoline ring and the C=O and C-O bonds of the benzoate group upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the ligand's environment and how it changes upon coordination to a metal center.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide insights into the coordination geometry.

Elemental Analysis: To determine the stoichiometry of the metal complex.

X-ray Diffraction: To determine the precise molecular structure and coordination geometry of the complex in the solid state.

While specific data for a wide range of transition metal complexes of this compound is not extensively documented, studies on related 8-hydroxyquinoline derivatives with metals like Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II) have shown the formation of stable complexes, often with octahedral geometries. uobaghdad.edu.iq

Diverse Coordination Modes of the Benzoate Ligand

The benzoate group within the this compound ligand can exhibit several coordination modes, contributing to the structural diversity of its metal complexes. The specific mode adopted depends on factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.

Possible coordination modes of the benzoate ligand include:

| Coordination Mode | Description |

| Monodentate | The benzoate group coordinates to a single metal center through one of its oxygen atoms. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered chelate ring. |

| Bidentate Bridging | The carboxylate group bridges two metal centers, with each oxygen atom coordinating to a different metal ion. |

The flexibility of the benzoate group's coordination allows for the formation of mononuclear, dinuclear, or polynuclear complexes, as well as metal-organic frameworks. In a study of a zinc(II) complex with the similar quinolin-8-yl-benzoate ligand, a monodentate coordination mode was established for the benzoic acid moiety. researchgate.net

Spectroscopic and Structural Properties of Metal-Quinoline-Benzoate Complexes

The spectroscopic and structural properties of metal complexes containing the this compound ligand are determined by the coordination environment of the metal ion.

Spectroscopic Properties:

FTIR Spectroscopy: In the FTIR spectrum of a zinc(II) complex of the related quinolin-8-yl-benzoate, the coordination of the ligand to the metal is confirmed by shifts in the characteristic vibrational bands of the functional groups. researchgate.net

UV-Visible Spectroscopy: The electronic spectrum of such a complex would show bands corresponding to intra-ligand transitions and potentially charge-transfer transitions between the ligand and the metal. The positions of these bands can provide information about the coordination geometry. For the zinc(II) complex of quinolin-8-yl-benzoate, the UV-visible spectrum was used to confirm complex formation. researchgate.net

NMR Spectroscopy: ¹H-NMR spectra of these complexes can show shifts in the signals of the quinoline and benzoate protons upon coordination, indicating the involvement of these groups in binding to the metal.

Structural Properties: The structure of these complexes, as would be determined by single-crystal X-ray diffraction, would reveal the coordination number and geometry of the metal center, as well as the bond lengths and angles within the complex. For the zinc(II) complex of quinolin-8-yl-benzoate, a metal-organic framework structure was identified. researchgate.net Based on related 8-hydroxyquinoline complexes, geometries such as distorted octahedral are plausible for transition metal complexes of this compound. uobaghdad.edu.iq

Catalytic Applications of Metal-Quinoline-Benzoate Complexes (e.g., Polymerization Catalysis)

Metal complexes derived from quinoline and benzoate-containing ligands have shown promise as catalysts in various organic transformations, including polymerization reactions. While specific catalytic data for complexes of this compound are not widely reported, the catalytic potential can be inferred from related systems.

For example, trimetallic yttrium complexes supported by N-(2-methylquinolin-8-yl)benzamides, which are structurally similar to the title compound, have been shown to be effective catalysts for the ring-opening polymerization of ε-caprolactone. researchgate.netrsc.org This suggests that transition metal complexes of this compound could also exhibit catalytic activity in polymerization reactions. The combination of the quinoline and benzoate moieties can influence the electronic and steric properties of the metal center, thereby tuning its catalytic performance.

The potential for these complexes to act as catalysts in polymerization is an active area of research, driven by the need for new, efficient, and selective catalytic systems for the synthesis of polymers with controlled properties.

Advanced Materials Science Applications

Exploration in Organic Light-Emitting Diodes (OLEDs)

Quinoline (B57606) derivatives, including 2-Methylquinolin-8-yl benzoate (B1203000), are recognized for their potential in the development of organic light-emitting diodes (OLEDs). These compounds often serve as crucial components in the emissive layers of OLED devices. mdpi.comresearchgate.net

Relationships Between Molecular Structure and Device Performance

The performance of OLEDs is intrinsically linked to the molecular structure of the materials used. In the case of quinoline derivatives, the arrangement of atoms and functional groups dictates the electronic and photophysical properties, which in turn affect device efficiency, color purity, and stability. For instance, the design of the molecular structure can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for efficient charge injection and transport within the OLED. researchgate.netresearchgate.net

The efficiency of OLEDs is often measured by the external quantum efficiency (EQE), which represents the ratio of photons emitted to the number of electrons injected. Research on various organic emitters has shown that modifications to the molecular structure can lead to significant improvements in EQE. For example, some blue OLEDs have achieved maximum EQEs of up to 27.5%. mdpi.com Similarly, green top-emission OLEDs have demonstrated remarkable operational stability and high external quantum efficiencies ranging from 38.8% to 52.2%. researchgate.net While specific performance data for 2-Methylquinolin-8-yl benzoate in OLEDs is not extensively detailed in the provided search results, the general principles of molecular design in OLEDs suggest that its structure is tailored to optimize these performance metrics.

| Feature | Description |

| Core Structure | Quinoline |

| Key Functional Group | Benzoate |

| Potential Application | Emissive layer in OLEDs mdpi.comresearchgate.net |

| Performance Metrics | External Quantum Efficiency (EQE), Color Purity, Stability researchgate.netmdpi.com |

Development of Chemo-Sensing and Ion Recognition Platforms

Derivatives of 8-hydroxyquinoline (B1678124), the precursor to this compound, are well-established as powerful prototypes for creating sensors for various metal ions. mdpi.commdpi.com This capability stems from the strong chelating properties of the quinoline scaffold. polyu.edu.hk

Selective Detection of Specific Metal Ions (e.g., Hg²⁺, Zn²⁺)

The structure of this compound and its analogs makes them highly effective in selectively detecting specific metal ions. For example, a derivative, 5-(4-dimethylaminophenylazo)-2-methylquinolin-8-yl benzoate, has been shown to exhibit a distinct color change in the presence of mercury ions (Hg²⁺), enabling naked-eye detection. researchgate.netresearchgate.netresearchgate.net This selectivity is crucial for environmental monitoring and biological applications where distinguishing between different metal ions is necessary.

Similarly, derivatives of 8-aminoquinoline (B160924) are recognized as common fluorogenic chelators for zinc ions (Zn²⁺). nih.gov The development of these sensors often relies on mechanisms like photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the quinoline-based ligand results in a significant change in the fluorescence signal. nih.gov

| Metal Ion | Sensing Derivative | Detection Method |

| Hg²⁺ | 5-(4-dimethylaminophenylazo)-2-methylquinolin-8-yl benzoate | Colorimetric (Naked-eye) researchgate.netresearchgate.netresearchgate.net |

| Zn²⁺ | 8-aminoquinoline derivatives | Fluorogenic (Fluorescence enhancement) nih.gov |

Spectroscopic Signatures of Sensing Events

The detection of metal ions by quinoline-based sensors is accompanied by distinct spectroscopic changes. In the case of colorimetric sensors for Hg²⁺, the binding event leads to a noticeable shift in the UV-vis absorption spectrum. researchgate.net For fluorescent sensors, the interaction with a target ion like Zn²⁺ can cause a significant enhancement of the emission intensity. nih.gov

These spectroscopic signatures are the basis for the analytical application of these compounds. For instance, the hydrolysis of iodine in the presence of Hg(II) can lead to the oxidation of a dye, resulting in a color change with a maximum absorbance at a specific wavelength, which can be used for quantitative analysis. researchgate.net The study of these spectral changes allows for the development of highly sensitive and selective methods for metal ion detection.

Utilization in Other Optical and Electronic Materials

Beyond OLEDs and chemosensors, this compound and related quinoline compounds have found applications in a broader range of optical and electronic materials. Their inherent photophysical properties make them suitable for various light-emitting and charge-transporting applications. nih.govresearchgate.net

Photoluminescence and Blue Light Emission in Solid State